molecular formula C9H12O B1477892 2,3,5-Trimethylphenol-D11 CAS No. 362049-46-5

2,3,5-Trimethylphenol-D11

Cat. No.: B1477892
CAS No.: 362049-46-5
M. Wt: 147.26 g/mol
InChI Key: OGRAOKJKVGDSFR-JXCHDVSKSA-N
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Description

2,3,5-Trimethylphenol-D11 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 147.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,3,5-Trimethylphenol-D11 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The interactions between this compound and these enzymes can provide insights into the metabolic processes and the role of specific enzymes in these pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes, altering their activity and affecting downstream metabolic processes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods, affecting its efficacy in long-term experiments. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical changes, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It interacts with cofactors such as NADPH and FAD, influencing the metabolic flux and levels of metabolites. The study of these interactions provides valuable insights into the metabolic fate of this compound and its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research .

Properties

IUPAC Name

2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRAOKJKVGDSFR-JXCHDVSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.